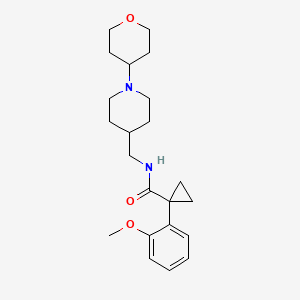

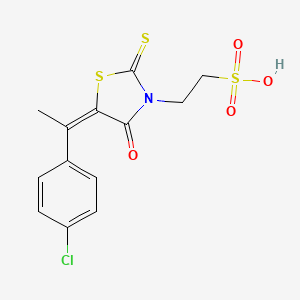

![molecular formula C19H22N2O4S B2538519 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 946260-17-9](/img/structure/B2538519.png)

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide and related compounds involves multiple steps, including the formation of thiazolidine rings and the attachment of various aromatic and heteroaromatic moieties. In the first paper, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides is described, which shares a similar thiazolidine core to our compound of interest. These compounds were synthesized to act as inhibitors of kynurenine 3-hydroxylase, with the most potent compounds showing high-affinity inhibition . The second paper discusses the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which include various moieties such as semicarbazide and thiadiazole, confirmed by spectroscopic methods . The third paper details the synthesis of N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide, which is structurally related to our compound and was synthesized using a condensation reaction with 2-chlorobenzaldehyde . Lastly, the fourth paper describes the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which, like our compound, contain a methoxyphenyl group and were synthesized through a series of conversions from organic acids to the final butanamide derivatives .

Molecular Structure Analysis

The molecular structure of the compounds related to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is characterized by the presence of a thiazolidine ring, which is a common feature in the compounds described in the papers. The structure-activity relationship (SAR) is explored in the first paper, where the phenylthiazol moiety is crucial for the inhibitory activity against kynurenine 3-hydroxylase . In the second paper, the molecular structures of the synthesized compounds were confirmed using IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry, which would be similar techniques used to analyze our compound of interest . The third paper also confirms the structures of synthesized compounds using spectral data, which is essential for establishing the identity and purity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the third paper, where a base-mediated condensation with 2-chlorobenzaldehyde is used . The first paper does not detail the specific chemical reactions but mentions the synthesis and biochemical characterization, implying a series of organic synthesis steps . The fourth paper describes a sequence of reactions converting organic acids to esters, then to hydrazides, and finally to the target butanamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the abstracts provided. However, the biological activities, such as inhibition of kynurenine 3-hydroxylase , antioxidant activity , antibacterial and antifungal activities , and inhibition of lipoxygenase enzyme , suggest that these compounds are biologically active and likely possess certain solubility and stability characteristics conducive to their respective activities. The antioxidant activity of some derivatives was found to be higher than that of ascorbic acid, indicating significant radical scavenging properties . The cytotoxic activities against cancer cell lines also suggest that these compounds can interact with biological systems effectively .

Applications De Recherche Scientifique

Bioactivity and Medicinal Chemistry

Thiazolidin-4-ones, including compounds like N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide, represent a crucial heterocyclic ring system in medicinal chemistry. Their significance arises from the scaffold's versatility in exhibiting a wide range of biological activities. Recent studies highlight their potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. These findings underscore the thiazolidin-4-one ring's role as a privileged scaffold in drug discovery, opening avenues for optimizing these derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Synthetic Development and Green Methodologies

The synthesis of thiazolidin-4-one derivatives, including those related to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide, has evolved significantly since the mid-nineteenth century. This development is not only critical for enhancing the pharmacological portfolio of these compounds but also for adopting green chemistry principles. Innovations in synthetic methodologies have focused on minimizing environmental impact while maximizing the biological efficacy of thiazolidin-4-one derivatives. Such efforts contribute to the sustainable development of new drugs with potential activities against various diseases (Santos, Jones Jr., & Silva, 2018).

Pharmacological Applications and Drug Design

The research into thiazolidin-4-one derivatives has also emphasized their pharmacological applications, particularly in anticancer and anti-inflammatory therapies. These compounds exhibit a broad spectrum of activity, which is pivotal for designing novel therapeutic agents. The exploration of thiazolidin-4-one derivatives in drug design is driven by the need for new treatments that are more effective and have fewer side effects. The ongoing development of these compounds indicates a promising future in medicinal chemistry, with the potential for breakthroughs in treating and managing various ailments (Verma, Yadav, & Thareja, 2019; Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-18-10-3-15(4-11-18)5-12-19(22)20-16-6-8-17(9-7-16)21-13-2-14-26(21,23)24/h3-4,6-11H,2,5,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRIOWXPWLSHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)